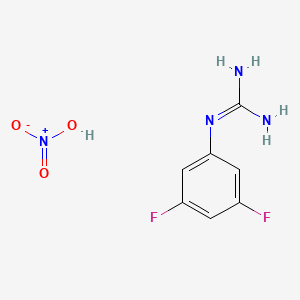
2-(3,5-Difluorophenyl)guanidine;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Difluorophenyl)guanidine;nitric acid is a chemical compound with the molecular formula C7H7F2N3·HNO3. This compound is known for its unique structure, which includes a guanidine group attached to a 3,5-difluorophenyl ring, and is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)guanidine typically involves the reaction of 3,5-difluoroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with nitric acid to yield the final product. The reaction conditions usually involve temperatures ranging from 0°C to 50°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of 2-(3,5-Difluorophenyl)guanidine;nitric acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)guanidine;nitric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of difluorophenylguanidine oxides.
Reduction: Formation of difluorophenylguanidine amines.
Substitution: Formation of substituted difluorophenylguanidine derivatives.
Scientific Research Applications
2-(3,5-Difluorophenyl)guanidine;nitric acid is widely used in scientific research due to its unique properties:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)guanidine;nitric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Difluorophenyl)guanidine hydrochloride
- 2-(3,5-Difluorophenyl)guanidine sulfate
- 2-(3,5-Difluorophenyl)guanidine phosphate
Uniqueness
2-(3,5-Difluorophenyl)guanidine;nitric acid is unique due to its specific combination of a guanidine group with a 3,5-difluorophenyl ring and nitric acid. This structure imparts distinctive chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
314268-47-8 |
|---|---|
Molecular Formula |
C7H8F2N4O3 |
Molecular Weight |
234.16 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)guanidine;nitric acid |
InChI |
InChI=1S/C7H7F2N3.HNO3/c8-4-1-5(9)3-6(2-4)12-7(10)11;2-1(3)4/h1-3H,(H4,10,11,12);(H,2,3,4) |
InChI Key |
GCLNIZBFVZKRNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N=C(N)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [1-(benzyloxy)ethenyl]phosphonate](/img/structure/B12576072.png)
![3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline](/img/structure/B12576086.png)
![2-{[(Oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B12576091.png)
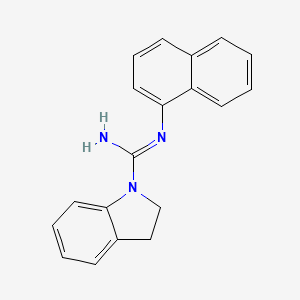
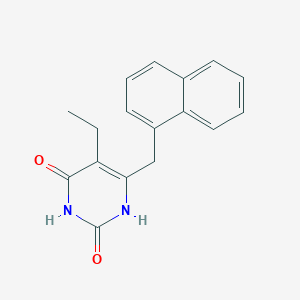
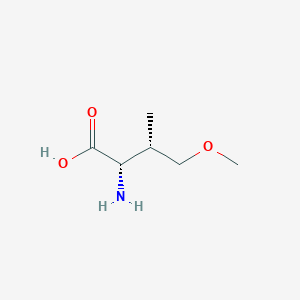
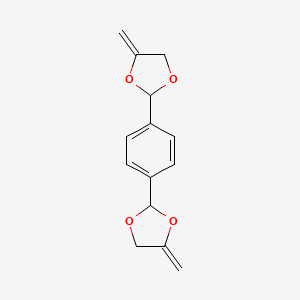
![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)
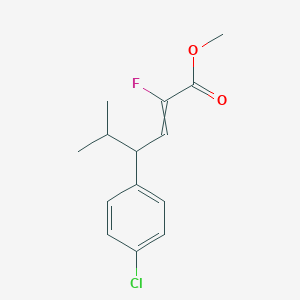

![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)
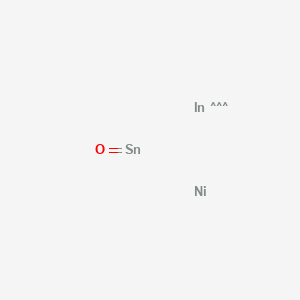
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)
